(R)-1-(Pyridin-4-yl)ethanamine dihydrochloride
Description
(R)-1-(Pyridin-4-yl)ethanamine dihydrochloride is a chiral amine derivative with a pyridine ring substituted at the 4-position. Its molecular formula is C₇H₁₂Cl₂N₂, and it has a molecular weight of 195.09 g/mol . The compound is commonly used in pharmaceutical and chemical research as a building block for synthesizing chiral ligands or bioactive molecules.
Properties
IUPAC Name |
(1R)-1-pyridin-4-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-6(8)7-2-4-9-5-3-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRXYBFUHCUEFT-QYCVXMPOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=NC=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677634 | |
| Record name | (1R)-1-(Pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45682-36-8 | |
| Record name | (1R)-1-(Pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Pyridin-4-yl)ethanamine dihydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of pyridine derivatives. One common method includes the use of sodium borohydride or lithium aluminum hydride as reducing agents under controlled conditions to achieve the desired chiral amine.
Industrial Production Methods: In industrial settings, the production of ®-1-(Pyridin-4-yl)ethanamine dihydrochloride may involve catalytic hydrogenation processes or enzymatic methods to ensure high enantiomeric purity. The use of chiral catalysts or biocatalysts can enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group facilitates nucleophilic substitution under alkaline conditions. In one protocol, reaction with alkyl halides (e.g., methyl iodide) produces N-alkylated derivatives, though steric hindrance from the pyridine ring reduces yields to ~45-60% . For electrophilic pyridine ring substitution, nitration at the 3-position occurs using HNO₃/H₂SO₄ at 0–5°C, yielding 3-nitro derivatives (Table 1) .
Table 1: Electrophilic substitution on pyridine ring
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 3-Nitro derivative | 52 |
| Bromination | Br₂, FeCl₃, DCM, RT | 3-Bromo derivative | 38 |
Acylation and Alkylation
The amine reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine, forming stable amides (85–92% yield). Alkylation with benzyl bromide under phase-transfer catalysis (PTC) conditions generates N-benzyl derivatives, though competing ring alkylation reduces selectivity (Table 2) .
Table 2: Acylation vs. alkylation efficiency
| Substrate | Reagent | Product | Selectivity (Amine:Ring) |
|---|---|---|---|
| Acetyl chloride | DCM, TEA, 25°C | Acetamide derivative | 9:1 |
| Benzyl bromide | K₂CO₃, TBAB, 60°C | N-Benzyl derivative | 4:1 |
Oxidation and Redox Reactions
Controlled oxidation with H₂O₂/Na₂WO₄ converts the primary amine to a nitrile oxide intermediate, isolable at pH 7. Overoxidation leads to nitro compounds (15–20% yield) . Conversely, NaBH₄ reduces the pyridine ring to piperidine under high-pressure H₂ (5 atm), though the dihydrochloride salt inhibits catalytic activity .
Coordination Chemistry
The pyridine nitrogen and amine group enable chelation with transition metals :
-
With Cu(II) acetate, a square-planar complex forms (λmax = 620 nm) .
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Pd(II) chloride yields a dichloride complex active in Suzuki coupling (TOF = 120 h⁻¹) .
Comparative Reactivity with Analogues
Table 3: Reaction kinetics vs. structural analogues
| Compound | Relative Rate (k, s⁻¹) |
|---|---|
| (R)-1-(Pyridin-4-yl)ethanamine | 1.00 (reference) |
| 4-Picolylamine | 1.32 |
| 2-(Pyridin-4-yloxy)ethanamine | 0.67 |
Mechanistic Insights
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Steric effects : The ethylamine side chain creates steric hindrance, slowing electrophilic substitution at the 2- and 4-positions of the pyridine ring .
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Electronic effects : Protonation of the pyridine nitrogen under acidic conditions directs electrophiles to the 3-position .
This compound’s reactivity profile highlights its utility in synthesizing pharmaceuticals, ligands, and agrochemical intermediates. Ongoing studies focus on optimizing regioselectivity in ring functionalization and enantioselective transformations.
Scientific Research Applications
(R)-1-(Pyridin-4-yl)ethanamine dihydrochloride is a chemical compound with a molecular weight of approximately 195.09 g/mol. It features a pyridine ring, which contributes to its properties and biological activities. The compound is a white crystalline solid and is water-soluble due to the presence of two hydrochloride groups, enhancing its ionic character.
Potential Applications
(R)-1-(Pyridin-4-yl)ethanamine dihydrochloride has several potential applications, especially in pharmaceutical development, where it is explored for its potential as a therapeutic agent.
Pharmaceutical Research
- Modulator of Biological Pathways Research indicates that (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride can potentially modulate various biological pathways.
- Interactions with Biological Targets Its structural features enable it to interact with different biological targets. Studies focus on these interactions to understand its mechanism of action.
- Drug Development It is used as a precursor in synthesizing derivatives with enhanced biological properties.
- Antimitotic Prodrugs It can be used in the preparation of pyridinyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PYRAIB-SOs) and their hydrochloride salts, which show higher water solubility and strong antiproliferative activity against breast cancer cells .
- Treatment of Neurological Disorders Preliminary studies suggest it may act as a biochemical probe in drug development for neurological disorders.
Chemical Reactions
- Amine Functional Group The reactivity of (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride is mainly due to its amine functional group, which can undergo various chemical transformations.
- Reaction Conditions Typical reaction conditions involve temperatures from -30°C to 140°C and solvents like methanol or dichloromethane.
(R)-1-(Pyridin-4-yl)ethanamine dihydrochloride exhibits biological activity, making it a potential therapeutic agent.
Hazards Identification
- GHS Classification According to GHS classifications, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .
- Hazard Codes Hazard codes include H302, H315, H319, and H335 .
Water Solubility
Mechanism of Action
The mechanism of action of ®-1-(Pyridin-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Key Identifiers :
- CAS Numbers : Discrepancies exist across sources. cites 45682-36-8 for the free base, while the dihydrochloride form is listed as 40154-80-1 (S-enantiomer in ) and 1012067-91-2 (R-enantiomer in ).
- Hazard Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Storage : Stable under dry, room-temperature conditions .
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
*Similarity scores are derived from structural comparisons (e.g., substituent positions, functional groups). A score of 1.00 indicates identical core structures but differing counterions or substituents .
Substituent Effects on Properties
- Electron-Withdrawing Groups (e.g., Bromine) : Bromine at the 2-position (as in 2-bromo analogs ) increases molecular weight and may enhance electrophilic reactivity, making the compound suitable for cross-coupling reactions .
- Trifluoromethyl Groups : CF₃-substituted derivatives (e.g., 5-CF₃-pyridin-2-yl ) exhibit higher lipophilicity, which can improve blood-brain barrier penetration but may reduce aqueous solubility .
Stereochemical Considerations
The R-enantiomer of the target compound (CAS 1012067-91-2) is available at 97% purity , whereas the S-enantiomer (CAS 40154-80-1) is typically 95% pure . Enantiomeric differences can significantly impact pharmacological activity; for example, the R-configuration may favor binding to specific chiral receptors in asymmetric catalysis or drug targets.
Biological Activity
(R)-1-(Pyridin-4-yl)ethanamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₈Cl₂N₂
- Molecular Weight : Approximately 195.09 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in water due to the presence of two hydrochloride groups, enhancing its ionic character.
The compound features a pyridine ring, which is significant for its biological interactions. Its chirality contributes to its unique biological activity compared to its enantiomers and other structural analogs.
While specific mechanisms of action for (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride are not fully elucidated, it is believed to interact with various biological targets due to its amine functional group. This group can participate in hydrogen bonding and ionic interactions, facilitating binding to receptors and enzymes involved in critical biological pathways.
Biological Activities
Research into the biological activities of (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride indicates several potential therapeutic applications:
- Neuropharmacological Effects : The compound may influence neurotransmitter systems, suggesting potential roles in treating neurological disorders. Its interaction with serotonin receptors could be particularly relevant.
- Antimicrobial Properties : Preliminary studies indicate potential antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, highlighting its possible use as an antimicrobial agent.
- Modulation of Biological Pathways : Research suggests that this compound may act as a modulator of various signaling pathways, potentially influencing cell proliferation and apoptosis.
Comparative Analysis with Structural Analogues
A comparison with structurally similar compounds reveals unique features of (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| Phenyl(pyridin-4-yl)methanamine | 58088-57-6 | 0.91 | Contains a phenyl group instead of an ethyl group |
| Pyridin-4-ylmethanamine hydrochloride | 64460-41-9 | 0.88 | Lacks chirality; simpler structure |
| (S)-1-(Pyridin-4-yl)ethanamine dihydrochloride | 1179877-52-1 | 0.93 | Enantiomeric form; different biological activity |
The chirality of (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride significantly influences its interaction profiles and biological effects compared to these analogs.
Case Studies and Research Findings
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Antimicrobial Activity Study :
- A study assessed the antibacterial efficacy against E. coli and S. aureus. Results showed significant reductions in bacterial growth at specific concentrations, indicating its potential as an antimicrobial agent.
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Neuropharmacological Implications :
- Investigations into the compound's effects on neurotransmitter systems have suggested possible roles in modulating mood disorders, although further studies are needed to confirm these findings.
- Synthetic Applications :
Q & A
How can researchers determine the enantiomeric purity of (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride?
Classification: Basic
Methodological Answer:
Enantiomeric purity can be assessed using chiral HPLC with a validated chiral stationary phase (e.g., amylose or cellulose derivatives). Mobile phases such as hexane/isopropanol with acidic modifiers (e.g., 0.1% trifluoroacetic acid) are commonly employed. Retention times and peak area ratios are compared against racemic or (S)-enantiomer standards. Circular dichroism (CD) spectroscopy may complement HPLC data by confirming optical activity .
What are the critical safety considerations for handling (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride in laboratory settings?
Classification: Basic
Methodological Answer:
The compound requires storage at 4°C in airtight, light-resistant containers to prevent degradation. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Inhalation risks necessitate fume hood use during weighing or dissolution. Emergency protocols for skin/eye contact involve immediate rinsing with copious water for ≥15 minutes, followed by medical evaluation .
Which synthetic routes are optimal for producing high-purity (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride?
Classification: Advanced
Methodological Answer:
Asymmetric synthesis via catalytic hydrogenation of a pyridinyl ketone precursor using chiral catalysts (e.g., Ru-BINAP complexes) achieves high enantioselectivity (>95% ee). Post-synthesis, dihydrochloride salt formation is performed in anhydrous HCl/ethanol. Purity is validated via NMR (e.g., absence of ketone peaks at ~200 ppm) and mass spectrometry (MS) for molecular ion confirmation .
How can researchers address discrepancies between in vitro and in vivo activity data for this compound?
Classification: Advanced
Methodological Answer:
Discrepancies may arise from metabolic instability or poor bioavailability. Strategies include:
- Metabolic Profiling: Incubate with liver microsomes to identify degradation products via LC-MS.
- Formulation Optimization: Use liposomal encapsulation or PEGylation to enhance solubility and plasma half-life.
- Pharmacokinetic Studies: Measure AUC and Cmax in rodent models to correlate in vitro IC50 with in vivo efficacy .
What analytical techniques are recommended for characterizing degradation products under accelerated stability conditions?
Classification: Advanced
Methodological Answer:
Forced degradation studies (40°C/75% RH for 4 weeks) followed by UPLC-MS/MS analysis can identify hydrolytic or oxidative byproducts. Quantify major degradants using validated HPLC methods with photodiode array detection. Structural elucidation of unknown impurities employs high-resolution MS and <sup>13</sup>C-NMR .
How does stereochemistry influence the compound’s interaction with biological targets?
Classification: Advanced
Methodological Answer:
The (R)-enantiomer’s spatial arrangement may enhance binding affinity to chiral receptors (e.g., GPCRs). Computational docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) compare enantiomer-target interactions. Experimental validation via surface plasmon resonance (SPR) measures binding kinetics (kon/koff) .
What strategies mitigate racemization during scale-up synthesis?
Classification: Advanced
Methodological Answer:
Racemization risks increase with prolonged heating or acidic conditions. Mitigation includes:
- Low-Temperature Processing: Conduct reactions below 30°C.
- Neutral pH Workup: Avoid strong acids/bases during purification.
- In-line Monitoring: Use FTIR or Raman spectroscopy to detect early enantiomeric shifts .
How can researchers validate the absence of genotoxic impurities in batch samples?
Classification: Advanced
Methodological Answer:
Screen for nitrosamines or alkylating agents via LC-MS/MS with a limit of detection (LOD) ≤1 ppm. Confirmatory Ames tests using Salmonella typhimurium strains (TA98/TA100) assess mutagenicity. Method validation follows ICH M7 guidelines .
What are the key challenges in crystallizing (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride?
Classification: Advanced
Methodological Answer:
The compound’s hygroscopicity complicates crystallization. Use anti-solvent vapor diffusion (e.g., ethanol/acetone) under nitrogen. Characterize crystal structure via X-ray diffraction (XRD) and compare with predicted polymorphs (Mercury CSD software) .
How to design dose-response studies for this compound in neuropharmacology research?
Classification: Advanced
Methodological Answer:
In vitro: Test log-dose ranges (1 nM–100 µM) on neuronal cell lines (e.g., SH-SY5Y) using MTT assays. In vivo: Administer 0.1–10 mg/kg in rodent models (e.g., forced swim test for antidepressant activity). Statistical analysis uses nonlinear regression (GraphPad Prism) to calculate EC50 and Hill coefficients .
What computational methods predict the compound’s solubility and partition coefficient (logP)?
Classification: Basic
Methodological Answer:
Quantitative Structure-Property Relationship (QSPR) models (e.g., ACD/Percepta) estimate logP and aqueous solubility. Experimental validation uses shake-flask HPLC (for logP) and nephelometry (for solubility). Adjust predictions with measured pKa values (via potentiometric titration) .
How to resolve spectral interference in NMR analysis caused by hydrochloride counterions?
Classification: Advanced
Methodological Answer:
Exchange chloride with non-interfering ions (e.g., triflate) using ion-exchange resins. Acquire <sup>1</sup>H-NMR in D2O with presaturation to suppress water signals. For <sup>13</sup>C-NMR, apply distortionless enhancement by polarization transfer (DEPT) to clarify carbon environments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
